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Compound of Interest

Compound Name: 2-Ethylphenol

Cat. No.: B104991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Ethylphenol, detailing its structural

confirmation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We

present a comparative overview of the spectral data of 2-Ethylphenol alongside its isomers, 3-

Ethylphenol and 4-Ethylphenol, to highlight the key differentiating features essential for

unambiguous identification. Detailed experimental protocols and tabulated spectral data are

provided to support researchers in their analytical workflows.

Spectroscopic Data Comparison: 2-Ethylphenol and
its Isomers
The structural characterization of ethylphenol isomers relies on subtle yet distinct differences in

their spectroscopic signatures. The position of the ethyl group on the phenol ring significantly

influences the chemical environment of the aromatic protons and carbons, as well as the

fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
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The ¹H NMR spectrum of 2-Ethylphenol is characterized by a complex aromatic region due to

the ortho-substitution, which breaks the symmetry of the benzene ring. This results in four

distinct signals for the aromatic protons, each with its own multiplicity. In contrast, 4-

Ethylphenol, with its para-substitution, exhibits a more symmetrical pattern, typically showing

two doublets. 3-Ethylphenol also displays a complex pattern but with different chemical shifts

and coupling constants compared to the 2-isomer. The ethyl group in all isomers presents as a

quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy:

The position of the ethyl group also influences the chemical shifts of the carbon atoms in the

benzene ring. In the ¹³C NMR spectrum of 2-Ethylphenol, the number of distinct aromatic

carbon signals and their chemical shifts are unique compared to its meta and para isomers.

These differences are particularly noticeable for the carbon atom bearing the ethyl group (C-2)

and the carbon atom bearing the hydroxyl group (C-1).

Table 1: ¹H and ¹³C NMR Spectral Data Comparison of Ethylphenol Isomers (400 MHz, CDCl₃)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

2-Ethylphenol

Aromatic: 7.16-6.76 (m, 4H)-

OH: ~4.80 (s, 1H)-CH₂-: 2.64

(q, J = 7.6 Hz, 2H)-CH₃: 1.24

(t, J = 7.6 Hz, 3H)[1]

153.6, 130.3, 128.5, 127.3,

121.3, 115.5, 23.0, 13.8

3-Ethylphenol

Aromatic: 7.17-6.64 (m, 4H)-

OH: ~5.07 (s, 1H)-CH₂-: 2.60

(q, J = 7.6 Hz, 2H)-CH₃: 1.21

(t, J = 7.6 Hz, 3H)[2][3]

155.2, 146.4, 129.6, 120.6,

115.1, 112.8, 28.7, 15.3[2]

4-Ethylphenol

Aromatic: 7.06 (d, J = 8.4 Hz,

2H), 6.76 (d, J = 8.4 Hz, 2H)-

OH: ~4.85 (s, 1H)-CH₂-: 2.57

(q, J = 7.6 Hz, 2H)-CH₃: 1.20

(t, J = 7.6 Hz, 3H)[4][5]

153.1, 136.8, 129.0, 115.4,

28.0, 15.8[4][6]
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Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS). Coupling constants (J) are reported in Hertz (Hz). Multiplicities are denoted as s

(singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ethylphenol isomers typically shows a

prominent molecular ion (M⁺) peak. The fragmentation patterns, however, can provide clues to

the substitution pattern. The most characteristic fragmentation for all three isomers is the loss

of a methyl group (CH₃) to form a stable benzylic cation or a hydroxytropylium ion, resulting in

a strong peak at m/z 107. While the major fragments are often the same, the relative intensities

of these fragments can differ between the isomers.

Table 2: Mass Spectrometry Data Comparison of Ethylphenol Isomers

Compound Molecular Ion (m/z)
Key Fragments (m/z) and

Relative Intensities

2-Ethylphenol 122
107 (100%), 77 (20%), 79

(12%)

3-Ethylphenol 122
107 (100%), 122 (52%), 77

(22%)[2][7]

4-Ethylphenol 122
107 (100%), 122 (40%), 77

(15%)

Note: m/z represents the mass-to-charge ratio. The base peak (most intense) is assigned a

relative intensity of 100%.

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Weigh 10-20 mg of the ethylphenol sample.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
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Transfer the solution to a 5 mm NMR tube.

If not already present in the solvent, add a small amount of tetramethylsilane (TMS) as an

internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

Data Processing: Fourier transformation, phase correction, baseline correction, and

referencing to TMS.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).[8]

Number of Scans: 1024-4096 (or more, depending on sample concentration)

Relaxation Delay: 2 seconds[8]

Spectral Width: 0 to 220 ppm

Data Processing: Fourier transformation, phase correction, baseline correction, and

referencing to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry
Sample Preparation:
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Prepare a dilute solution of the ethylphenol sample (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or dichloromethane.[9]

For GC-MS analysis, the sample can be directly injected. For direct infusion, further dilution

may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS):

Ionization Mode: Electron Ionization (EI)[7]

Ion Source Temperature: 230 °C[7]

Electron Energy: 70 eV

Mass Range: m/z 35-350[7]

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at

10-20°C/min to a final temperature of 250-300°C.[7]

Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of 2-
Ethylphenol and its differentiation from its isomers.
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Workflow for Structural Confirmation of Ethylphenol Isomers
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Caption: Experimental workflow for the structural confirmation of 2-Ethylphenol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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